2-(((3,5-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol
CAS No.:
Cat. No.: VC19892461
Molecular Formula: C16H19NO4
Molecular Weight: 289.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H19NO4 |
---|---|
Molecular Weight | 289.33 g/mol |
IUPAC Name | 2-[(3,5-dimethoxyanilino)methyl]-6-methoxyphenol |
Standard InChI | InChI=1S/C16H19NO4/c1-19-13-7-12(8-14(9-13)20-2)17-10-11-5-4-6-15(21-3)16(11)18/h4-9,17-18H,10H2,1-3H3 |
Standard InChI Key | PMTAOWLSIFWTTO-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(((3,5-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol features a phenolic core substituted with a methoxy group at the 6-position and an aminomethyl group linked to a 3,5-dimethoxyphenyl moiety. Its molecular formula is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol . The IUPAC name, 2-[(3,5-dimethoxyphenyl)aminomethyl]-6-methoxyphenol, reflects its substitution pattern and functional groups .
The compound’s structure is validated by spectroscopic data, including NMR and mass spectrometry, which confirm the positions of methoxy (-OCH₃) and aminomethyl (-NH-CH₂-) groups . X-ray crystallography of analogous compounds reveals planar aromatic systems with hydrogen-bonding interactions involving phenolic -OH and amino groups .
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 289.33 g/mol | |
Purity (Commercial) | >90% | |
Solubility | Partially soluble in DMSO, MeCN | |
Stability | Stable at RT; degrade in light |
The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile (MeCN), making it suitable for solution-phase reactions . Its phenolic -OH group confers acidity (pKa ≈ 10), enabling deprotonation under basic conditions .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a condensation reaction between 3,5-dimethoxybenzaldehyde and 2-amino-4-methoxyphenol under acidic catalysis . Optimized conditions (e.g., HCl in ethanol, 60°C, 12 h) yield the target compound with >70% efficiency . Key steps include:
-
Imine Formation: The aldehyde reacts with the amine to generate an intermediate Schiff base.
-
Reduction: Sodium borohydride reduces the imine to a stable amine linkage.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
Scalability and Challenges
Industrial-scale production faces hurdles due to:
-
Sensitive Functional Groups: Methoxy and phenolic groups require inert atmospheres to prevent oxidation .
-
Byproduct Formation: Competing reactions at the 4-position of the phenol can yield brominated derivatives .
Biological Activity and Applications
Proteomics Research
The compound’s ability to chelate metal ions (e.g., Fe³⁺, Cu²⁺) makes it valuable in studying metalloprotein interactions . Its structural analogs have been used to probe enzyme active sites, particularly in oxidoreductases and peroxidases .
Structural Analogues and Comparative Analysis
Compound Name | Structural Variation | Key Difference |
---|---|---|
2-(((4-Methoxyphenyl)amino)methyl)phenol | 4-methoxy vs. 3,5-dimethoxy | Reduced steric hindrance |
4-Bromo-2-(((3,5-dimethoxyphenyl)amino)methyl)phenol | Bromine at 4-position | Enhanced electrophilicity |
2-(Aminomethyl)-6-methoxyphenol | No dimethoxyphenyl group | Lower molecular weight |
The parent compound’s 3,5-dimethoxy substitution enhances lipid solubility, facilitating membrane permeability in cellular assays .
Current Research and Future Directions
Recent studies focus on:
-
Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability .
-
Catalysis: As a ligand in asymmetric synthesis of chiral amines .
Ongoing challenges include elucidating its pharmacokinetic profile and optimizing synthetic yields for industrial applications. Collaborative efforts between academic and industrial labs are critical to advancing these goals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume